molecular formula C10H9NS2 B12902315 5-(Methylthio)quinoline-8-thiol CAS No. 32433-56-0

5-(Methylthio)quinoline-8-thiol

Cat. No.: B12902315
CAS No.: 32433-56-0
M. Wt: 207.3 g/mol
InChI Key: KZZDIEUWRFVLCO-UHFFFAOYSA-N
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Description

5-(Methylthio)quinoline-8-thiol is an organic compound with the molecular formula C10H9NS2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methylthio group and a thiol group on the quinoline ring makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)quinoline-8-thiol typically involves the introduction of the methylthio group and the thiol group onto the quinoline ring. One common method involves the reaction of 8-hydroxyquinoline with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)quinoline-8-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylthio)quinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)quinoline-8-thiol is unique due to the presence of both the methylthio and thiol groups, which confer distinct chemical and biological properties.

Properties

CAS No.

32433-56-0

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

5-methylsulfanylquinoline-8-thiol

InChI

InChI=1S/C10H9NS2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3

InChI Key

KZZDIEUWRFVLCO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=NC2=C(C=C1)S

Origin of Product

United States

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